7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro- is a heterocyclic compound that belongs to the class of pyrazolo[3,4-c]pyridines. This compound is characterized by its unique bicyclic structure, which incorporates both pyrazole and pyridine rings. The presence of an amino group and a tetrahydro configuration contributes to its potential biological activity.
This compound can be classified under the category of nitrogen-containing heterocycles, which are significant in medicinal chemistry for their diverse pharmacological properties. The specific structure of 7H-Pyrazolo[3,4-c]pyridin-7-one positions it as a candidate for various therapeutic applications, particularly in the field of oncology and neuropharmacology.
The synthesis of 7H-Pyrazolo[3,4-c]pyridin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors containing both pyrazole and pyridine functionalities.
Technical details regarding temperature control, reaction times, and purification methods (such as recrystallization or chromatography) are crucial for optimizing yield and purity.
The molecular structure of 7H-Pyrazolo[3,4-c]pyridin-7-one can be represented as follows:
The compound's structural data can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its configuration and conformation.
7H-Pyrazolo[3,4-c]pyridin-7-one participates in several chemical reactions due to its reactive functional groups:
Technical details regarding reaction conditions (solvent choice, temperature) are essential for achieving desired outcomes.
The mechanism of action for 7H-Pyrazolo[3,4-c]pyridin-7-one in biological systems often involves interaction with specific molecular targets:
Data from pharmacological studies can elucidate binding affinities and downstream effects on cellular functions.
Relevant data from stability studies and solubility tests are crucial for practical applications.
7H-Pyrazolo[3,4-c]pyridin-7-one has potential applications in various scientific fields:
The pyrazolo[3,4-c]pyridine scaffold represents a privileged heterocyclic system in drug design due to its dual hydrogen-bonding capability and aromatic character. This bicyclic framework comprises a pyrazole ring fused with a pyridine moiety, creating a planar structure amenable to π-stacking interactions. The 3-amino substitution specifically introduces a primary amine handle (–NH₂) that serves as a hydrogen-bond donor/acceptor, significantly enhancing target binding versatility. In the tetrahydro variant (e.g., 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine), saturation of the pyridine ring reduces planarity, increasing three-dimensional character and improving solubility profiles [3] [5].
Table 1: Core Structural Features of Pyrazolo-Pyridine Derivatives
Ring System | Saturation | Key Functional Group | Representative Formula |
---|---|---|---|
Pyrazolo[4,3-c]pyridine | Aromatic | 3-Amino | C₆H₆N₄ [3] |
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine | Partially saturated | 3-Amino | C₆H₁₂Cl₂N₄ (dihydrochloride salt) [5] |
Pyrazolo[3,4-c]pyridin-7-one | Oxo-modified | 3-Amino-tetrahydro | Not specified in results |
Functionally, these systems exhibit remarkable kinase inhibition potential due to their ability to mimic purine binding motifs. The 3-amino group enables critical hinge-region interactions in ATP-binding pockets, while the lactam carbonyl in 7-one derivatives provides an additional hydrogen-bond acceptor site. This dual functionality explains their prominence in kinase-targeted therapeutics [7] [9].
The medicinal exploration of pyrazolo[3,4-c]pyridines commenced with simple aromatic systems in the early 2000s, exemplified by the foundational compound 7H-pyrazolo[4,3-c]pyridin-3-amine (PubChem CID: 175051698) [3]. By 2008, researchers had developed the first 7-one derivatives bearing complex substituents, as evidenced by CAS# 881191-18-0: 3-acetyl-6-(4-iodophenyl)-1-(4-methoxyphenyl)-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one (C₂₁H₁₈IN₃O₃) [4]. This marked a strategic shift toward targeted saturation, enhancing metabolic stability while retaining binding affinity.
The 2010s witnessed sophisticated functionalization patterns, including:
Table 2: Evolution of Key Derivatives in Patent Literature
Year | CAS Number | Notable Modifications | Molecular Weight |
---|---|---|---|
~2005 | 175051698 (CID) | Aromatic core, 3-amino | 134.15 g/mol [3] |
2008 | 881191-18-0 | 3-Acetyl, 6-aryl, 1-aryl | 487.3 g/mol [4] |
2020 | 2470436-93-0 | 3,4-Dimethyl, 2-(p-tolyl) | 255.31 g/mol [2] |
This evolution reflects a deliberate complexity escalation, where early scaffolds provided templates for structure-activity relationship (SAR) exploration, while contemporary derivatives incorporate tailored pharmacophores for selective target engagement.
The strategic incorporation of 3-amino groups into tetrahydro-pyrazolo[3,4-c]pyridin-7-ones addresses three critical drug design challenges:
Solubility Enhancement: The 3-amino group in compounds like 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride (CAS# 1706440-13-2, C₆H₁₂Cl₂N₄) provides protonation sites, facilitating salt formation and dramatically improving aqueous solubility (>50 mg/mL in hydrochloride form) [5].
Conformational Restriction: Partial saturation (2,4,5,6-tetrahydro) reduces ring strain while maintaining the essential hydrogen-bonding vector. This creates a semi-rigid scaffold that pre-organizes the 3-amino group for optimal target binding, as demonstrated in kinase inhibitor complexes [7].
Synthetic Versatility: The nucleophilic 3-amino group serves as a handle for derivatization, enabling rapid generation of analogs. Key transformations include:
Table 3: Comparative Advantages of 3-Amino-Tetrahydro Modifications
Property | Aromatic Pyrazolopyridine | 3-Amino-Tetrahydro Derivative | Impact |
---|---|---|---|
Hydrogen-Bond Capacity | 2-3 sites | 3-4 sites (incl. –NH₂ and lactam) | Enhanced target affinity |
Solubility (LogP) | ~1.5-2.0 | ~0.5-1.0 (salt forms lower) [5] | Improved bioavailability |
Spatial Occupation | Planar | Chair-like conformation | Reduced off-target effects |
Synthetic Flexibility | Limited derivatization | Amine-enabled diversification | Efficient SAR exploration |
These modifications collectively address the "flatland problem" of traditional heterocycles by introducing sp³ character while preserving key pharmacophoric elements, making 3-amino-tetrahydro derivatives indispensable for next-generation drug design [6] [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9